![molecular formula C18H21N5O2 B2357906 N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946234-78-2](/img/structure/B2357906.png)
N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide” is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound that have been synthesized and studied for their potential anticancer activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring . This structure is likely to be present in “this compound”, but the specific molecular structure is not available in the literature I have access to.
Scientific Research Applications
Anticancer and Antimicrobial Applications
- Synthesis and Biological Evaluation : Compounds within the pyrazolo[3,4-d]pyrimidine family have been synthesized and evaluated for their cytotoxicity against various cancer cell lines such as MCF7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma). One study highlighted a compound with significant antibacterial efficiency against gram-positive and gram-negative bacteria, showcasing its potential as an antibacterial agent (Hassaneen et al., 2019). Additionally, antimicrobial evaluation of related derivatives showed moderate activity against selected microorganisms, indicating their utility in developing new antimicrobial agents (Farag et al., 2009).
Enzyme Inhibition and Biological Activity
Adenosine Receptor Affinity : Derivatives have been investigated for their affinity towards adenosine receptors, which are crucial for various physiological processes. A study on pyrazolo[3,4-d]pyrimidine analogs of 1-methylisoguanosine revealed significant activity at A1 adenosine receptors, suggesting potential therapeutic applications (Harden et al., 1991).
Inhibitors of Mycobacterial ATP Synthase : Research into the anti-mycobacterial activity of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines identified several potent inhibitors of Mycobacterium tuberculosis ATP synthase. This demonstrates the promise of pyrazolo[1,5-a]pyrimidines in treating tuberculosis (Sutherland et al., 2022).
Corrosion Inhibition
- Surface and Corrosion Inhibition Properties : Heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine ring have shown effectiveness as corrosion inhibitors on C-steel surfaces in acidic environments. This application is valuable in industrial settings to protect metals from corrosion (Abdel Hameed et al., 2020).
properties
IUPAC Name |
N-(2-methylpropyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-13(2)10-19-16(24)8-9-22-12-20-17-15(18(22)25)11-21-23(17)14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMZPOSOHLSSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2357823.png)
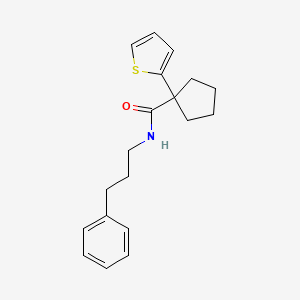
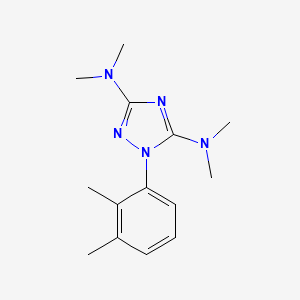

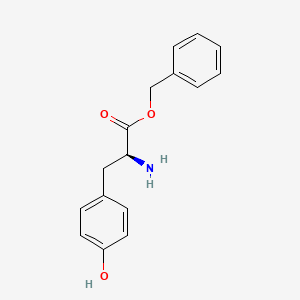
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)
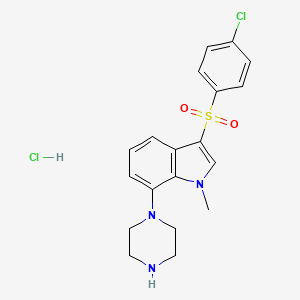
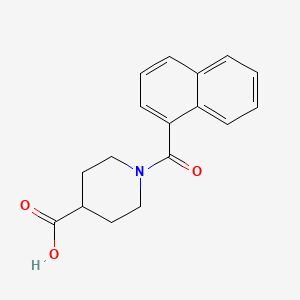
![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)
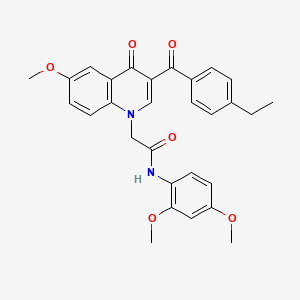
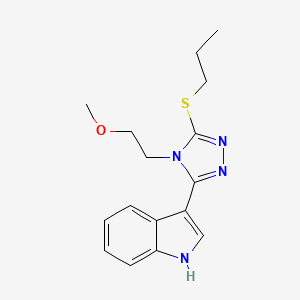
![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)